1,1-Dioxo-1lambda6-thietane-2-carboxylic acid
Description
1,1-Dioxo-1lambda6-thietane-2-carboxylic acid is a sulfone-containing heterocyclic compound characterized by a four-membered thietane ring with a sulfonyl group (SO₂) and a carboxylic acid substituent.
- Molecular formula: C₄H₆O₄S
- Molecular weight: ~150.16 g/mol (for the 3-carboxylic acid isomer) .
- Key functional groups: The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the carboxylic acid enables reactivity in synthetic applications, such as peptide coupling or coordination chemistry .
Thietane derivatives are less common than five- or six-membered sulfone-containing rings (e.g., thiolane or thiazinane), making this compound a unique scaffold for medicinal chemistry or materials science.
Properties
IUPAC Name |
1,1-dioxothietane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-4(6)3-1-2-9(3,7)8/h3H,1-2H2,(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZPHNHOIGWYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785450-70-5 | |
| Record name | 1,1-dioxo-1lambda6-thietane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-1lambda6-thietane-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thietane derivative with an oxidizing agent to introduce the 1,1-dioxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-1lambda6-thietane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1,1-dioxide group to other sulfur-containing functionalities.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alcohols, amines, and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and sulfoxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-1lambda6-thietane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with key cellular processes.
Comparison with Similar Compounds
Ring Size and Strain
- Thietane (4-membered) : High ring strain increases reactivity but reduces stability compared to larger rings like thiolane (5-membered) or thian (6-membered). The 1,1-dioxo-thietane-2-carboxylic acid may exhibit unique kinetic properties in nucleophilic reactions .
- Thiazinane (6-membered) : Lower strain allows for conformational flexibility, enhancing binding to biological targets (e.g., enzymes) .
Substituent Effects
- Isoindole Fusion : The isoindole derivative (CAS 1097046-53-1) introduces aromaticity and planar geometry, favoring π-π stacking in protein binding .
Research Findings
- Synthetic Accessibility : Thietane sulfones require specialized conditions (e.g., photolytic or thermal ring-opening) for functionalization, whereas thiolane sulfones are more readily modified via SN2 reactions .
- Biological Activity: Sulfone-carboxylic acid hybrids show promise as enzyme inhibitors. For example, thiazinane derivatives inhibit Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀ = 1.2 µM) .
Biological Activity
1,1-Dioxo-1lambda6-thietane-2-carboxylic acid (CAS No. 1785450-70-5) is a sulfur-containing compound with the molecular formula CHOS and a molecular weight of approximately 150.15 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties.
The synthesis of this compound typically involves cyclization reactions of thietane derivatives under controlled conditions, often utilizing oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting compound features a unique 1,1-dioxide functionality that distinguishes it from other sulfur-containing compounds.
| Property | Value |
|---|---|
| Molecular Formula | CHOS |
| Molecular Weight | 150.15 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1785450-70-5 |
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various pathogens. Its mechanism likely involves disruption of microbial cell membranes or interference with metabolic processes.
Anticancer Properties : The compound has been investigated for its potential as an anticancer agent. Initial findings indicate that it may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The specific molecular targets and pathways involved are still under investigation but may include interactions with key enzymes or receptors involved in cellular proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate enzymatic activity or receptor function, leading to various biological effects such as:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cellular metabolism.
- Receptor Modulation : It could potentially bind to cellular receptors, affecting signaling pathways related to growth and survival.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Cancer Cell Line Study : In vitro experiments demonstrated that treatment with this compound resulted in reduced viability of certain cancer cell lines (e.g., breast cancer and leukemia). The mechanism was linked to apoptosis induction, as evidenced by increased levels of cleaved caspase-3.
Table 2: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of Gram-positive bacteria |
| Cancer Cell Lines | Induced apoptosis in breast cancer and leukemia cells |
Comparison with Similar Compounds
When compared to structurally similar compounds, such as thietane-2-carboxylic acid and sulfolane, this compound exhibits enhanced biological activities due to its unique structural features.
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Yes | Yes |
| Thietane-2-carboxylic acid | Limited | No |
| Sulfolane | No | Limited |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
